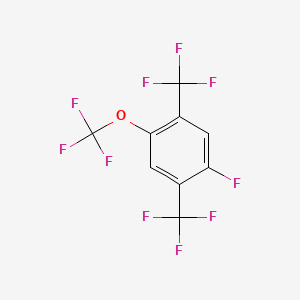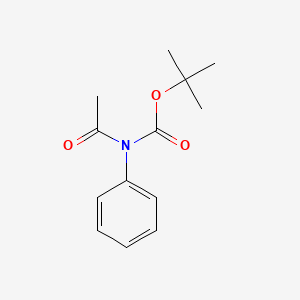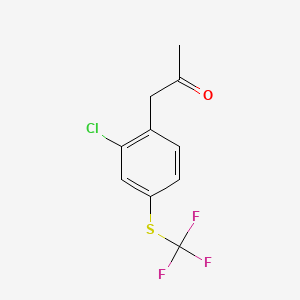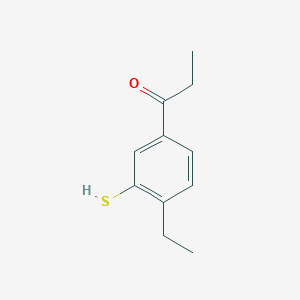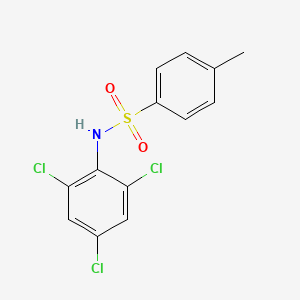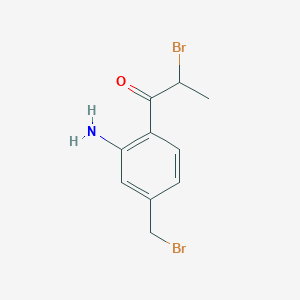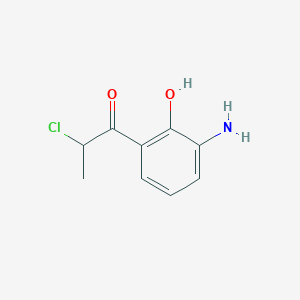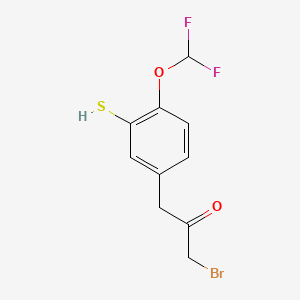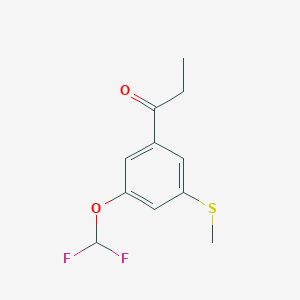
3-Hydroxy-9-methyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-9-methyldecanoic acid is a medium-chain-length hydroxy fatty acid. It is a component of certain polyhydroxyalkanoates (PHAs), which are biopolymers produced by various bacterial strains. These biopolymers are known for their biodegradability and biocompatibility, making them of significant interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-9-methyldecanoic acid can be synthesized through microbial fermentation processes. For instance, Pseudomonas resinovorans can be grown on substrates like 13-methyltetradecanoic acid to produce this compound. The fermentation process involves growing the bacteria under specific conditions where carbon sources are abundant, but other nutrients like nitrogen or phosphorus are limited .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are cultivated in bioreactors with controlled environmental conditions to optimize the yield of the desired compound. The product is then extracted and purified using techniques such as gas chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-9-methyldecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxy group with a chlorine atom.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-9-methyldecanoic acid has several applications in scientific research:
Biology: The compound is studied for its role in microbial metabolism and its potential use in bioremediation.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-9-methyldecanoic acid primarily involves its incorporation into polyhydroxyalkanoates (PHAs) by bacterial enzymes. These enzymes catalyze the polymerization of hydroxy fatty acids into PHAs, which are then stored as intracellular granules. The PHAs can be depolymerized and utilized by the bacteria as a carbon and energy source under nutrient-limited conditions .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-9-methyldecanoic acid is similar to other medium-chain-length hydroxy fatty acids, such as:
- 3-Hydroxy-7-methyloctanoic acid
- 3-Hydroxy-4-methyldecanoic acid
- 3-Hydroxy-2,4-dimethyldecanoic acid
- 3-Hydroxy-2,4,6-trimethyldodecanoic acid
Uniqueness
What sets this compound apart is its specific chain length and branching, which influence its physical and chemical properties. This makes it particularly suitable for certain applications in biodegradable polymer production .
Eigenschaften
CAS-Nummer |
62675-79-0 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-hydroxy-9-methyldecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-9(2)6-4-3-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ODCCWURQWWXXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


